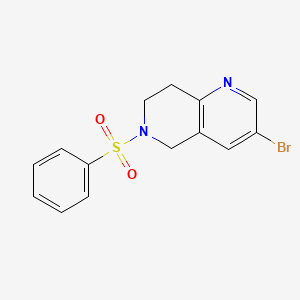
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Vue d'ensemble
Description
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives, which have been studied for their various pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, this compound has been shown to interfere with the cell cycle and induce cell death in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells by interfering with the cell cycle and inducing cell death. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. One direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In summary, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. The study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3-Bromo-6-(phenylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. It has also been reported to inhibit the growth of tumor cells by interfering with the cell cycle and inducing cell death. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
6-(benzenesulfonyl)-3-bromo-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-12-8-11-10-17(7-6-14(11)16-9-12)20(18,19)13-4-2-1-3-5-13/h1-5,8-9H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIDCAYJNTZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743798 | |
| Record name | 6-(Benzenesulfonyl)-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625099-99-2 | |
| Record name | 6-(Benzenesulfonyl)-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



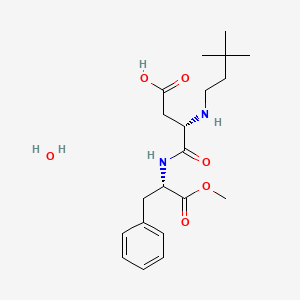
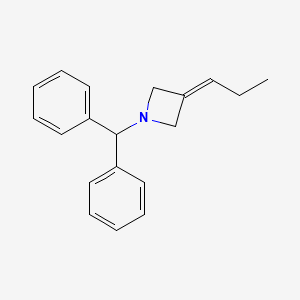
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)

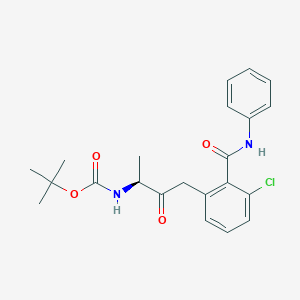
![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)
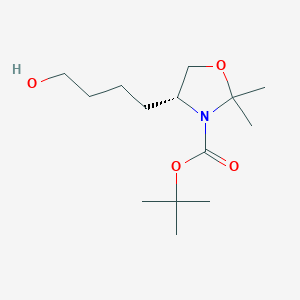

![Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1511049.png)

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]](/img/structure/B1511056.png)
![10-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1511058.png)

